Methyl 2-(2-aminoethoxy)acetate hydrochloride

CAS No.: 1803611-80-4

Cat. No.: VC2876451

Molecular Formula: C5H12ClNO3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803611-80-4 |

|---|---|

| Molecular Formula | C5H12ClNO3 |

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | methyl 2-(2-aminoethoxy)acetate;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO3.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H |

| Standard InChI Key | VDABUTOIEKNAHW-UHFFFAOYSA-N |

| SMILES | COC(=O)COCCN.Cl |

| Canonical SMILES | COC(=O)COCCN.Cl |

Introduction

Structural Information and Chemical Properties

Molecular Structure

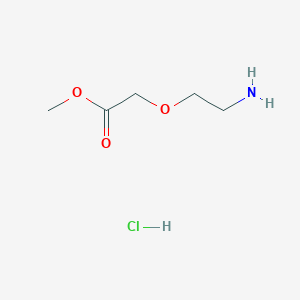

Methyl 2-(2-aminoethoxy)acetate hydrochloride is characterized by its distinctive chemical structure. The compound consists of a methyl ester group connected to an acetate moiety, which is linked to an aminoethoxy group. In its hydrochloride form, the terminal amine is protonated, forming a stable salt.

The structural details include:

-

Molecular Formula: C5H12ClNO3 (including the hydrochloride)

-

Molecular Weight: 169.61 g/mol

-

IUPAC Name: methyl 2-(2-aminoethoxy)acetate;hydrochloride

Chemical Identifiers

Several chemical identifiers are used to precisely characterize this compound:

-

CAS Registry Number: 1803611-80-4

-

Standard InChI: InChI=1S/C5H11NO3.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H

Physical Properties

The compound exists as a solid at room temperature. While comprehensive physical property data is limited in the available literature, its hydrochloride salt form generally exhibits:

-

Improved water solubility compared to the free base

-

Crystalline structure

-

Enhanced stability for storage and handling

Spectroscopic Data and Analytical Profiles

Collision Cross Section Data

Mass spectrometry data provides valuable information about the compound's behavior in different ionization states. The predicted collision cross section (CCS) values for various adducts are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 134.08118 | 126.5 |

| [M+Na]+ | 156.06312 | 134.9 |

| [M+NH4]+ | 151.10772 | 133.2 |

| [M+K]+ | 172.03706 | 131.2 |

| [M-H]- | 132.06662 | 125.1 |

| [M+Na-2H]- | 154.04857 | 129.2 |

| [M]+ | 133.07335 | 126.8 |

| [M]- | 133.07445 | 126.8 |

These values are crucial for analytical identification and characterization of the compound using mass spectrometry techniques.

Synthesis and Production

Synthetic Routes

The synthesis of methyl 2-(2-aminoethoxy)acetate hydrochloride can be achieved through various chemical reactions. The primary synthetic route involves:

-

Starting with methyl 2-(2-aminoethoxy)acetate (the free base)

-

Reacting it with hydrochloric acid under controlled conditions

-

Isolation and purification of the resulting hydrochloride salt

This process typically yields the compound in its crystalline form, which is preferred for storage stability and ease of handling in laboratory settings.

Production Considerations

The production of this compound requires careful control of reaction conditions to ensure:

-

High purity of the final product

-

Minimal formation of side products

-

Efficient conversion of starting materials

-

Appropriate handling of potentially hazardous reagents

Applications

Research Applications

Methyl 2-(2-aminoethoxy)acetate hydrochloride has significant value in scientific research contexts:

-

It serves as a versatile building block in organic synthesis

-

Its bifunctional nature (containing both ester and amine groups) makes it useful for various chemical transformations

-

The compound can participate in peptide coupling reactions

-

It may function as an intermediate in the synthesis of more complex molecules

Pharmaceutical Applications

In pharmaceutical research and development, this compound has potential utility in:

-

Drug discovery programs as a scaffold or building block

-

Development of biological probes for mechanistic studies

-

Creation of bioactive compounds with potential therapeutic applications

-

Modification of existing pharmaceutical agents to alter their properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume